molecular formula C24H16S B12572452 2-[(Naphthalen-2-yl)sulfanyl]anthracene CAS No. 189882-99-3

2-[(Naphthalen-2-yl)sulfanyl]anthracene

Katalognummer: B12572452
CAS-Nummer: 189882-99-3
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: JYKMGZNGSLRQPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Naphthalen-2-yl)sulfanyl]anthracene is an organic compound that belongs to the class of anthracene derivatives It is characterized by the presence of a naphthalene group attached to the anthracene core via a sulfanyl (thioether) linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Naphthalen-2-yl)sulfanyl]anthracene typically involves the reaction of 2-bromonaphthalene with anthracene-2-thiol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate. The reaction is conducted in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques, such as recrystallization or chromatography, would be employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Naphthalen-2-yl)sulfanyl]anthracene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon derivatives.

    Substitution: Electrophilic substitution reactions can occur on the anthracene or naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents, such as bromine or nitric acid, can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrocarbon derivatives.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-[(Naphthalen-2-yl)sulfanyl]anthracene is primarily related to its electronic structure. The presence of the naphthalene and anthracene groups allows for extensive conjugation, which can facilitate electron transfer processes. This makes the compound useful in applications where electron transport is critical, such as in OLEDs. The sulfanyl linkage also plays a role in modulating the electronic properties of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    9,10-Diphenylanthracene: Another anthracene derivative with phenyl groups instead of naphthalene.

    2-Methyl-9,10-bis(naphthalen-2-yl)anthracene: Similar structure but with a methyl group.

    10,10′-Diphenyl-9,9’-bianthracene: Contains two anthracene units linked by a phenyl group.

Uniqueness

2-[(Naphthalen-2-yl)sulfanyl]anthracene is unique due to the presence of the sulfanyl linkage, which can influence its electronic properties and reactivity. This makes it distinct from other anthracene derivatives and potentially useful in specialized applications.

Eigenschaften

CAS-Nummer

189882-99-3

Molekularformel

C24H16S

Molekulargewicht

336.4 g/mol

IUPAC-Name

2-naphthalen-2-ylsulfanylanthracene

InChI

InChI=1S/C24H16S/c1-2-8-20-15-23(11-9-17(20)5-1)25-24-12-10-21-13-18-6-3-4-7-19(18)14-22(21)16-24/h1-16H

InChI-Schlüssel

JYKMGZNGSLRQPR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)SC3=CC4=CC5=CC=CC=C5C=C4C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.